molecular formula C12H7NO3S B6376434 5-(2-Carboxythiophene-4-yl)-3-cyanophenol, 95% CAS No. 1261932-14-2

5-(2-Carboxythiophene-4-yl)-3-cyanophenol, 95%

Cat. No. B6376434
CAS RN: 1261932-14-2
M. Wt: 245.26 g/mol
InChI Key: UESZJBKYDFALCC-UHFFFAOYSA-N
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Description

5-(2-Carboxythiophene-4-yl)-3-cyanophenol (5-CYCP) is an organic compound with the chemical formula C11H7NO3S. It is a yellow-colored solid that is soluble in water and organic solvents. 5-CYCP is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pigments. It is also used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-(2-Carboxythiophene-4-yl)-3-cyanophenol, 95% is not well understood. However, it is believed that the reaction of the 2-carboxythiophene-4-yl chloride and 3-cyanophenol is mediated by an acid catalyst, such as p-TSA. The reaction is believed to proceed through the formation of an intermediate, which is then attacked by the nucleophile, 3-cyanophenol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Carboxythiophene-4-yl)-3-cyanophenol, 95% are not well understood. It is believed that the compound may have some antioxidant properties, as well as some potential anti-inflammatory and anti-cancer effects. However, more research is needed to elucidate the exact biochemical and physiological effects of 5-(2-Carboxythiophene-4-yl)-3-cyanophenol, 95%.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Carboxythiophene-4-yl)-3-cyanophenol, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. The main limitation of using 5-(2-Carboxythiophene-4-yl)-3-cyanophenol, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for research involving 5-(2-Carboxythiophene-4-yl)-3-cyanophenol, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into the mechanism of action of 5-(2-Carboxythiophene-4-yl)-3-cyanophenol, 95% and the development of more efficient synthesis methods could lead to the development of new and improved materials and products. Finally, research into the use of 5-(2-Carboxythiophene-4-yl)-3-cyanophenol, 95% as a starting material for the synthesis of polymers and other materials could lead to the development of new and improved materials for use in the electronics industry.

Synthesis Methods

5-(2-Carboxythiophene-4-yl)-3-cyanophenol, 95% can be synthesized by a variety of methods. The most common method is the condensation of 2-carboxythiophene-4-yl chloride and 3-cyanophenol. This reaction is usually conducted in an inert atmosphere, such as nitrogen, and in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA). The reaction is typically conducted at a temperature of 80-90℃ for 4-6 hours.

Scientific Research Applications

5-(2-Carboxythiophene-4-yl)-3-cyanophenol, 95% has been studied extensively in the scientific community. It has been used as a starting material in the synthesis of various compounds, including fluorescent dyes, polymers, and pharmaceuticals. It has also been used in the synthesis of a variety of organic compounds, such as nitro compounds, amines, and other heterocycles. Additionally, it has been used in the synthesis of polymers and materials for applications in the electronics industry.

properties

IUPAC Name

4-(3-cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c13-5-7-1-8(3-10(14)2-7)9-4-11(12(15)16)17-6-9/h1-4,6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESZJBKYDFALCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CSC(=C2)C(=O)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684820
Record name 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid

CAS RN

1261932-14-2
Record name 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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